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Compound of Interest

Compound Name: 4-Fluorophenylacetic acid

Cat. No.: B049661 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Fluorophenylacetic acid (4-FPAA) is a key building block in the synthesis of a variety of

pharmaceuticals and agrochemicals. The presence of the fluorine atom on the phenyl ring

significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability,

thereby affecting its reactivity and biological activity. Understanding the theoretical

underpinnings of 4-FPAA's reactivity is crucial for optimizing existing synthetic routes and

designing novel molecules with desired properties. This technical guide provides an in-depth

analysis of the theoretical studies on the reactivity of 4-Fluorophenylacetic acid, integrating

computational data with experimental protocols.

Theoretical Framework: Computational
Methodology
The reactivity of 4-Fluorophenylacetic acid can be effectively investigated using

computational chemistry, particularly with Density Functional Theory (DFT). A common and

reliable method involves geometry optimization and frequency calculations using a functional

such as B3LYP with a basis set like 6-311++G(d,p). This level of theory provides a good

balance between accuracy and computational cost for determining molecular structures,

electronic properties, and reactivity descriptors.
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The general workflow for the computational analysis of 4-Fluorophenylacetic acid's reactivity

is as follows:
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Input

Computational Calculations

Reactivity Analysis

Output

Molecular Structure of 4-FPAA

Geometry Optimization
(e.g., DFT/B3LYP/6-311++G(d,p))

Frequency Calculation Electronic Property Calculation
(HOMO, LUMO, MEP)

Reaction Pathway Modeling
(Transition States, Activation Energies)

Calculation of Reactivity Descriptors
(Hardness, Electronegativity, etc.)

Quantitative Data
(Tables of Energies, etc.)

Insights into Reactivity and Mechanisms
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Reactants

Intermediate Formation Product Formation

4-Fluoroacetophenone

Formation of
Thioamide intermediateMorpholine

Sulfur

Acidic or Basic
Hydrolysis 4-Fluorophenylacetic Acid
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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